molecular formula C11H13F3N2S B13552988 2-(Thiomorpholin-4-yl)-5-(trifluoromethyl)aniline

2-(Thiomorpholin-4-yl)-5-(trifluoromethyl)aniline

Cat. No.: B13552988
M. Wt: 262.30 g/mol
InChI Key: KSHUBJXDLKBQRU-UHFFFAOYSA-N
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Description

2-(Thiomorpholin-4-yl)-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C11H13F3N2S It is characterized by the presence of a thiomorpholine ring and a trifluoromethyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiomorpholin-4-yl)-5-(trifluoromethyl)aniline typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Thiomorpholin-4-yl)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Thiomorpholin-4-yl)-5-(trifluoromethyl)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Thiomorpholin-4-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The thiomorpholine ring and trifluoromethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(Thiomorpholin-4-yl)methyl]aniline: Similar structure with a methyl group instead of a trifluoromethyl group.

    2-Methyl-4-(thiomorpholin-4-yl)aniline: Contains a methyl group at the 2-position instead of a trifluoromethyl group.

    2-(Thiomorpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]ethan-1-amine: Similar structure with an ethanamine moiety.

Uniqueness

2-(Thiomorpholin-4-yl)-5-(trifluoromethyl)aniline is unique due to the presence of both the thiomorpholine ring and the trifluoromethyl group, which impart distinct chemical and biological properties. These structural features contribute to its potential as a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C11H13F3N2S

Molecular Weight

262.30 g/mol

IUPAC Name

2-thiomorpholin-4-yl-5-(trifluoromethyl)aniline

InChI

InChI=1S/C11H13F3N2S/c12-11(13,14)8-1-2-10(9(15)7-8)16-3-5-17-6-4-16/h1-2,7H,3-6,15H2

InChI Key

KSHUBJXDLKBQRU-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=C(C=C(C=C2)C(F)(F)F)N

Origin of Product

United States

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